N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a benzyl group, a bromophenyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3-bromophenyl)acetamide: Similar structure but lacks the pyridazinone moiety.
N-(3-bromophenyl)-2-phenylacetamide: Similar structure but lacks the benzyl group.
Uniqueness
N-benzyl-2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the pyridazinone moiety, which may confer distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C19H16BrN3O2 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-benzyl-2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H16BrN3O2/c20-16-8-4-7-15(11-16)17-9-10-19(25)23(22-17)13-18(24)21-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,24) |
InChI Key |
SYVQLCCWXVQIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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